Product packaging for N-(2,6-Dichlorophenyl)-N-phenylacetamide(Cat. No.:CAS No. 84803-53-2)

N-(2,6-Dichlorophenyl)-N-phenylacetamide

Cat. No.: B195804
CAS No.: 84803-53-2
M. Wt: 280.1 g/mol
InChI Key: WKSKHBFEWVRZEZ-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry

Amide chemistry forms a fundamental pillar of organic and medicinal chemistry, with the amide bond being a cornerstone of peptide and protein structures. N-(2,6-Dichlorophenyl)-N-phenylacetamide is a tertiary amide, characterized by a nitrogen atom bonded to a carbonyl group and two aryl substituents, specifically a 2,6-dichlorophenyl group and a phenyl group. This structural arrangement confers a unique set of properties that influence its reactivity and potential biological interactions. The presence of the dichlorinated phenyl ring, in particular, can significantly impact the molecule's electronic and steric characteristics, distinguishing it from simpler N-phenylacetamides.

In the broader context of amide chemistry, the synthesis and properties of N-aryl amides are of significant interest. The rotational barrier around the C-N amide bond, a consequence of resonance, imparts a planar character to the amide group, which can influence molecular conformation and receptor binding. The specific nature of the aryl substituents in this compound plays a crucial role in defining its chemical behavior.

Overview of Research Trajectories for N-Phenylacetamide Derivatives

Research into N-phenylacetamide derivatives has explored a wide array of potential therapeutic applications. The versatility of the N-phenylacetamide scaffold allows for extensive structural modifications, leading to the investigation of its derivatives in various fields of medicinal chemistry.

One significant area of research has been the development of antibacterial agents . For instance, novel N-phenylacetamide derivatives incorporating a dissulfone moiety have been synthesized and evaluated for their antibacterial activities. In one study, a series of these derivatives demonstrated significant inhibitory effects on plant pathogenic bacteria, suggesting their potential as novel antibacterial agents in agriculture.

Another prominent research trajectory for N-phenylacetamide derivatives is in the field of oncology . Studies have shown that certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives can act as potent anticancer agents. These compounds have been synthesized and screened for their in-vitro cytotoxicity against various cancer cell lines, with some derivatives showing notable activity, particularly against prostate carcinoma.

Furthermore, the N-phenylacetamide core has been explored for its potential in developing antidepressant agents . Researchers have designed and synthesized various phenylacetamide derivatives and evaluated their antidepressant activity through in-vivo models. These studies aim to leverage the structural features of the phenylacetamide scaffold to develop new therapeutic options for depression.

The following table provides a summary of the key properties of this compound:

PropertyValue
IUPAC Name This compound
CAS Number 84803-53-2
Molecular Formula C₁₄H₁₁Cl₂NO
Molecular Weight 280.15 g/mol
Known As Diclofenac Impurity
Physical State Solid (predicted)
Solubility Data not readily available
Melting Point Data not readily available
Boiling Point 460.1±35.0 °C (Predicted) chemicalbook.com

Detailed Research Findings

Detailed experimental research focused exclusively on this compound is limited. Its primary characterization in the scientific literature is as an impurity of Diclofenac. As such, much of the available data pertains to its detection and quantification in pharmaceutical preparations.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed for the separation and analysis of this compound. sielc.com Reverse-phase HPLC methods have been developed for this purpose, utilizing a mobile phase typically consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com

While specific spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound are not extensively published in dedicated studies, such data would be crucial for its definitive identification and characterization. For the closely related compound, 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide , some experimental data is available. This includes a reported melting point of 143-145 °C and a boiling point of 487.5 °C at 760 mmHg. guidechem.comking-pharm.com It is also reported to be soluble in ethyl acetate. chemicalbook.com This information on a structurally similar compound provides a useful, albeit indirect, reference for the potential properties of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11Cl2NO B195804 N-(2,6-Dichlorophenyl)-N-phenylacetamide CAS No. 84803-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dichlorophenyl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11Cl2NO/c1-10(18)17(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSKHBFEWVRZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233843
Record name N-(2,6-Dichlorophenyl)-N-phenylacetamide
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Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

84803-53-2
Record name N-(2,6-Dichlorophenyl)-N-phenylacetamide
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Record name N-(2,6-Dichlorophenyl)-N-phenylacetamide
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Record name N-(2,6-Dichlorophenyl)-N-phenylacetamide
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Record name N-(2,6-dichlorophenyl)-N-phenylacetamide
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(2,6-Dichlorophenyl)-N-phenylacetamide

Traditional syntheses rely on fundamental organic reactions, including amidation, condensation, halogenation, and acylation, to construct the target molecule.

Direct amidation represents a fundamental approach to forming the N-phenylacetamide scaffold. This typically involves the reaction of a carboxylic acid with an amine. Modern variations of this method employ catalysts to improve efficiency and yield. For instance, heterogeneous catalysts based on thermally treated amorphous K60 silica (B1680970) have been shown to be effective for direct amide synthesis. researchgate.net The reaction proceeds via a proposed Langmuir–Hinshelwood pathway, where the rate is controlled by the adsorption and desorption of reactants on the catalyst surface. researchgate.net Other catalytic systems, such as those using boronic acids like 5-methoxy-2-iodophenylboronic acid (MIBA), can facilitate direct amidation at room temperature. organic-chemistry.org

Research has also explored the use of silica gel as a solid support and catalyst for direct amidation under microwave irradiation, providing a greener methodology applicable to various aliphatic and aromatic amines and acids. researchgate.net These approaches signify an improvement over methods that require harsher conditions or less selective reagents. researchgate.net

Condensation reactions are a cornerstone for forming the N-aryl bond. A notable historical method for a related compound, N-(2,6-dichlorodiphenylamine), is the Ullmann condensation. This reaction involves combining an aryl halide, such as bromobenzene, with an aniline (B41778) derivative, like 2,6-dichloroaniline (B118687), in the presence of a copper catalyst at high temperatures. google.com While effective, this process is often energy-intensive and can result in modest yields. The synthesis of N-(2,6-dichlorophenyl)-aniline, a direct precursor to the final product, can be achieved through this type of condensation, which is a critical step before the final acylation. google.com

The introduction of chlorine atoms at the 2 and 6 positions of the aniline ring is a critical transformation. A sophisticated strategy to achieve this regioselectivity involves a multi-step process starting from aniline. google.comgoogleapis.com The process begins with the acetylation of aniline to form acetanilide (B955), which protects the amino group and directs subsequent reactions. google.comwikipedia.org To ensure that chlorination occurs specifically at the desired 2- and 6-positions, the more reactive 4-position is first protected by bromination. google.comgoogleapis.com

Following the selective bromination of acetanilide to produce 4-bromoacetanilide, the molecule is then subjected to chlorination. google.comgoogleapis.com The presence of the 4-bromo substituent effectively directs the incoming chlorine atoms to the ortho positions (2- and 6-). google.comgoogleapis.com The final steps involve the reductive removal of the 4-bromo group and hydrolysis of the anilide to yield the 2,6-dichloroaniline precursor. google.comgoogleapis.com This method provides significantly higher yields compared to direct chlorination, which can lead to a mixture of over-halogenated products. google.com The kinetics of chlorinating acetanilide have been studied using agents like Chloramine-T, where the reaction is understood to proceed through the formation of an N-chloro intermediate followed by an intermolecular Orton rearrangement to achieve nuclear chlorination. zenodo.org

Summary of Key Halogenation Strategy for 2,6-Dichloroaniline Precursor
StepReactionReagentsPurposeReference
1AcetylationAniline, Acetic AnhydrideProtect the amino group google.comgoogleapis.com
2BrominationAcetanilide, Bromine Chloride (BrCl)Protect the 4-position google.com
3Chlorination4-Bromoacetanilide, Chlorine (Cl₂)Direct chlorine to the 2- and 6-positions google.comgoogleapis.com
4Reduction & Hydrolysis2,6-dichloro-4-bromoanilide, H₂, Acid/BaseRemove bromo-protecting group and hydrolyze amide googleapis.com

Acylation is the final key step in synthesizing this compound from its precursors. Once N-(2,6-dichlorophenyl)-aniline is formed, it can be acylated to yield the target compound. A common method involves reacting the precursor with an acylating agent like chloroacetyl chloride. google.com This reaction is central to the synthesis of related pharmaceutical intermediates, such as those for Diclofenac. google.cominnospk.com

Alternatively, the synthesis can start with the acylation of aniline with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate. nih.gov The resulting N-phenyl chloroacetamide can then undergo further modifications. A patent describes reacting 2-[N-Acetyl-N-(2,6-dichlorophenyl)amino]phenylacetic acid with phosphorus pentachloride to form the corresponding acid chloride, demonstrating another acylation pathway in a more complex system. prepchem.com

Advanced Synthetic Techniques

To overcome the limitations of traditional batch processing, such as long reaction times and catalyst deactivation, advanced methods like continuous flow synthesis are being applied.

Continuous flow synthesis offers a more efficient and controlled alternative for amide production. Research on the synthesis of N-(phenyl)-phenylacetamide has demonstrated the successful application of this technique. researchgate.net In this setup, a solution of the reactants is continuously passed through a heated column packed with a heterogeneous catalyst, such as activated K60 silica. researchgate.net

This method shows consistent conversion over extended periods, indicating no significant catalyst inhibition or poisoning. researchgate.net The constant flow of the hot solution effectively loads fresh reactants onto the catalyst while simultaneously washing the product off the column. researchgate.net This technique not only improves efficiency but also aligns with the principles of green chemistry by allowing for catalyst reuse and potentially reducing waste. researchgate.netresearchgate.net

Findings from Continuous Flow Synthesis of N-(phenyl)-phenylacetamide
ParameterConditionObservationReference
CatalystActivated K60 SilicaEffectively drives the direct synthesis of the amide. researchgate.net
Temperature150°CEnsures sufficient reaction rate. researchgate.net
Flow Rate0.3 mL min⁻¹Maintains consistent conversion over time. researchgate.net
Duration4 hoursNo evidence of catalyst inhibition or poisoning was observed. researchgate.net

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is a modern technique utilized to enhance reaction rates and yields in organic synthesis. While specific studies focusing solely on the ultrasound-assisted synthesis of this compound are not extensively detailed in the provided results, the application of sonication is a known method for accelerating reactions involving chloroacetamide derivatives. ijpsr.inforesearchgate.net This method typically involves the use of ultrasonic waves to create acoustic cavitation in the reaction medium, which generates localized high temperatures and pressures, thereby facilitating the chemical transformation. researchgate.net For related compounds, this approach has been shown to reduce reaction times and improve product yields. ijpsr.info

Cascade Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. In the context of this compound chemistry, its chloroacetylated derivative, 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, serves as a crucial reactant for preparing more complex molecules. chemicalbook.com For instance, it is used in the synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives. chemicalbook.com This type of sequential reaction, where a key intermediate is transformed through multiple bond-forming events in a controlled manner, exemplifies the principles of cascade synthesis to build molecular complexity.

Chemical Reactivity and Transformation Mechanisms

The chemical behavior of this compound and its halogenated analogs is characterized by several key reaction types, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions and Product Formation

The oxidation of N-phenylacetamide derivatives can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. For the related compound 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, oxidation can result in the formation of the corresponding N-oxide. This transformation typically involves the nitrogen atom of the acetamide (B32628) group.

Table 1: Oxidation of Related Acetamides

Reactant Reagent(s) Product Reference

Reduction Reactions and Amine Generation

The reduction of the acetamide group is a fundamental transformation that yields the corresponding amine. In the case of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, reduction of the amide functional group leads to the generation of the corresponding amine derivative. This reaction is a standard method for converting amides to amines in organic synthesis.

Table 2: Reduction of Related Acetamides

Reactant Reagent(s) Product Reference

Nucleophilic Aromatic Substitution Reactions of Halogenated Acetamides

Nucleophilic aromatic substitution (SNA_r) is a critical reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orgopenstax.org The halogen atoms on the 2,6-dichlorophenyl ring of this compound and its derivatives can be replaced by nucleophiles. This reaction typically proceeds via an addition-elimination mechanism. libretexts.orgopenstax.org The nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comlibretexts.org The presence of electron-withdrawing groups on the aromatic ring stabilizes this negatively charged intermediate, facilitating the reaction. openstax.orgyoutube.com In the final step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring. openstax.orglibretexts.org

Table 3: Nucleophilic Aromatic Substitution (SNA_r) Characteristics

Feature Description Reference(s)
Mechanism Addition-Elimination libretexts.orgopenstax.org
Intermediate Meisenheimer Complex (resonance-stabilized carbanion) libretexts.orgyoutube.comlibretexts.org
Requirement Presence of electron-withdrawing groups on the aromatic ring openstax.orgyoutube.com

| Example Nucleophiles | Amines, Thiols, Hydroxide (B78521) | openstax.org |

Rearrangement Reactions (e.g., Smiles Rearrangement in Related Syntheses)

Rearrangement reactions are pivotal in the synthesis of complex N-aryl amides, offering pathways to novel molecular scaffolds. While direct studies on this compound are not extensively detailed in the provided literature, the principles of related rearrangements, particularly the Smiles rearrangement, offer significant insight.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In the context of amide synthesis, it can be harnessed to form C-C or C-N bonds. For instance, a tandem acylation-Smiles rearrangement has been developed for the synthesis of phenylacetamide derivatives from phenylacetyl chlorides and electron-poor heterocyclic sulfonamides. acs.orgdntb.gov.ua This process involves an initial amide bond formation, followed by a desulfonylative Smiles rearrangement triggered by a carbanion. acs.org The efficiency of such rearrangements is highly dependent on the electronic nature of the aromatic rings. The presence of electron-withdrawing groups on the migrating aromatic ring is crucial for activating the substrate towards the nucleophilic attack that initiates the rearrangement. benthamopen.com

In this compound, the 2,6-dichlorophenyl group is strongly electron-withdrawing, which would theoretically make the compound a suitable substrate for a Smiles-type rearrangement. Studies on structurally analogous polyiodinated phenoxyacetamides demonstrate that the electronic and steric environment dictates the reaction pathway. For example, a 2,4,6-triiodo-substituted phenoxyacetamide readily undergoes a Smiles rearrangement in the presence of aqueous NaOH to yield the corresponding acetanilide, while a 2,4-diiodo isomer primarily undergoes hydrolysis. benthamopen.com This suggests a competitive relationship between rearrangement and other reactions like hydrolysis, governed by the substitution pattern. benthamopen.com

Other rearrangement reactions have been observed in structurally similar compounds. A mild and efficient one-pot synthesis of N-aryl glycines has been developed from 2-chloro-N-aryl acetamides. nih.govresearchgate.net This reaction proceeds through the formation of a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to afford the final product. nih.govresearchgate.net This highlights that beyond the classic Smiles rearrangement, other intramolecular and intermolecular processes can be significant in the chemistry of N-aryl acetamides.

Rearrangement TypeSubstrate ClassKey ConditionsOutcome/ProductSource
Tandem Acylation-Smiles RearrangementPhenylacetyl chlorides and Aryl sulfonamidesAqueous base (e.g., K₃PO₄)Benzhydryl primary amides acs.org
Smiles RearrangementPolyiodinated N,N'-bis(2,3-dihydroxypropyl)-5-phenoxyacetamide-1,3-benzenedicarboxamidesAqueous NaOH, 95 °CCorresponding acetanilide product (rearrangement favored over hydrolysis for 2,4,6-triiodo derivative) benthamopen.com
Intermolecular Cyclization/Rearrangement2-Chloro-N-aryl acetamidesCuCl₂·2H₂O, KOH, reflux in acetonitrile (B52724), followed by ethanolic KOHN-aryl glycines via a piperazine-2,5-dione intermediate nih.govresearchgate.net

Hydrolysis Pathways and Stability

The amide bond is generally the least reactive among common carboxylic acid derivatives, and its hydrolysis requires more forceful conditions compared to esters or acid chlorides. pressbooks.pub this compound, being an N,N-disubstituted (tertiary) amide, exhibits enhanced stability. This increased resistance to hydrolysis is largely attributed to steric hindrance; the two bulky aryl substituents on the nitrogen atom impede the approach of nucleophiles to the carbonyl carbon. fiveable.me

Amide hydrolysis can proceed under either acidic or basic conditions to yield a carboxylic acid and an amine. pressbooks.publibretexts.org

Acid-Catalyzed Hydrolysis : This pathway involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. youtube.com Following a series of proton transfers, the amine leaving group is expelled. youtube.com Under acidic conditions, the resulting amine is protonated to form an ammonium (B1175870) salt, rendering the reaction essentially irreversible. youtube.com

Base-Catalyzed Hydrolysis : This process involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. youtube.com This forms a tetrahedral intermediate, which then collapses to expel the amide anion. pressbooks.pub Since the amide anion is a poor leaving group, this step is typically the rate-limiting one and requires significant energy input, such as heating. pressbooks.pubarkat-usa.org The initially formed carboxylic acid is deprotonated by the strong base present in the reaction mixture. pressbooks.pub

Tertiary amides are particularly difficult to cleave, often requiring more vigorous conditions than primary or secondary amides. arkat-usa.org The hydrolysis rate for aryl amides is also generally slower than for their aliphatic counterparts. arkat-usa.org The stability of the amide bond in this compound means that under certain conditions, other reactions, such as the Smiles rearrangement, may occur competitively or even preferentially over hydrolysis. benthamopen.com The choice between these pathways is delicately balanced by factors including the specific reagents, temperature, and the electronic and steric properties conferred by the substituents on the aromatic rings. benthamopen.com

Hydrolysis PathwayGeneral ConditionsMechanism SummaryProducts for this compoundSource
Acid-CatalyzedAqueous acid (e.g., H₂SO₄, HCl), heatProtonation of carbonyl oxygen, followed by nucleophilic attack of water and expulsion of the amine.Acetic acid and 2,6-dichlorodiphenylamine (B195790) (as its ammonium salt) pressbooks.pubyoutube.com
Base-Catalyzed (Alkaline)Aqueous base (e.g., NaOH), heatNucleophilic addition of hydroxide ion to the carbonyl carbon, followed by elimination of the amide anion.Acetate salt and 2,6-dichlorodiphenylamine pressbooks.publibretexts.orgarkat-usa.org

Spectroscopic Characterization and Structural Elucidation

The structural confirmation and detailed electronic environment of N-(2,6-Dichlorophenyl)-N-phenylacetamide are established through a combination of advanced spectroscopic methods. These techniques provide insights into the atomic connectivity and the influence of substituent groups on the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides a comprehensive picture of the molecular skeleton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H~ 7.0 - 7.5Multiplet
CH₃~ 1.9 - 2.2Singlet

Note: This is a predicted data table based on related compounds and general principles of NMR spectroscopy.

Similar to the proton NMR, detailed experimental ¹³C NMR data for this compound is scarce. However, based on the structure, distinct signals are expected for the carbonyl carbon, the methyl carbon of the acetyl group, and the aromatic carbons of both the phenyl and dichlorophenyl rings. The carbonyl carbon is anticipated to resonate at a downfield chemical shift, typically in the range of 165-175 ppm. The carbons of the aromatic rings will appear in the region of approximately 120-145 ppm, with the carbons attached to the chlorine atoms in the dichlorophenyl ring showing characteristic shifts. The methyl carbon will be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O~ 168 - 172
Aromatic C-Cl~ 130 - 135
Aromatic C-N~ 140 - 145
Aromatic C-H~ 125 - 130
CH₃~ 20 - 25

Note: This is a predicted data table based on related compounds and general principles of NMR spectroscopy.

³⁵Cl Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for studying the electronic environment of chlorine atoms in the solid state. The resonance frequency is directly related to the electric field gradient at the chlorine nucleus, which is influenced by the nature of the chemical bonding.

In the absence of extensive experimental data, computational methods, such as Density Functional Theory (DFT), can be employed to predict NMR chemical shifts. google.com These calculations, when performed at an appropriate level of theory, can provide theoretical spectra that aid in the interpretation of experimental data or serve as a predictive tool. escholarship.org The correlation between computed and experimental NMR data for related molecules has been shown to be a powerful approach for structural elucidation. google.com For this compound, theoretical calculations could help in assigning the specific resonances of the aromatic protons and carbons, which can be complex due to overlapping signals.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band due to the stretching vibration of the carbonyl group (C=O) of the amide is anticipated in the region of 1650-1700 cm⁻¹. For the related compound, 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, this peak is observed at 1680 cm⁻¹.

Other expected vibrations include the C-N stretching of the amide, C-Cl stretching from the dichlorophenyl ring, and various C-H stretching and bending vibrations of the aromatic rings and the methyl group. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹. Analysis of the FT-IR spectrum of the parent compound, N-phenylacetamide, shows a strong C=O stretch at around 1660 cm⁻¹, providing a reference for the expected position of this band. nist.gov Computational studies on similar dichlorophenyl acetamide (B32628) derivatives have been used to perform detailed vibrational assignments, which can be a valuable aid in interpreting the experimental spectrum of the title compound. researchgate.net

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=O Stretch (Amide I)1650 - 1700
C-N Stretch (Amide III)1200 - 1300
Aromatic C=C Stretch1450 - 1600
C-Cl Stretch700 - 800

Note: This is a predicted data table based on related compounds and general principles of IR spectroscopy.

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound and its related compounds. It is widely used in conjunction with chromatographic methods for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a vital analytical technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound, it can be used to assess purity and identify related substances or impurities.

While specific GC-MS fragmentation data for this compound is not detailed in the provided search results, analysis of a closely related impurity, 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide , provides insight into the expected fragmentation patterns. The NIST Mass Spectrometry Data Center reports the following major peaks for this related compound: nih.gov

m/z (mass-to-charge ratio)Relative Intensity
167Top Peak
2782nd Highest
2803rd Highest

This data pertains to the related compound 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide and not this compound. nih.gov

Additionally, the potential precursor, 2,6-Dichlorodiphenylamine (B195790), has been analyzed by GC-MS, showing a top peak at an m/z of 167 and a second highest at 237, which can be useful for impurity profiling during synthesis. nih.gov

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly suitable method for the analysis of this compound, offering both separation and sensitive detection. sielc.com A reverse-phase (RP) HPLC method has been described for its analysis. sielc.com For the method to be compatible with mass spectrometry, the mobile phase composition is critical. Volatile buffers and acids are required to ensure proper ionization and to avoid contaminating the MS instrument.

A described method can be adapted for HPLC-MS applications by substituting the non-volatile acid with a volatile one, as detailed in the table below. sielc.com

ParameterConditionRationale for MS Compatibility
ColumnNewcrom R1A reverse-phase column with low silanol (B1196071) activity suitable for separating the compound. sielc.com
Mobile PhaseAcetonitrile (B52724) (MeCN) and Water with Formic AcidPhosphoric acid, used for standard UV detection, is non-volatile and must be replaced with a volatile acid like formic acid for MS applications. sielc.com
ApplicationUPLCThe method is compatible with fast UPLC (Ultra-Performance Liquid Chromatography) applications using smaller 3 µm particle columns for higher throughput. sielc.com
Use CasesImpurity isolation, preparative separation, and pharmacokinetic studies. sielc.com

This technique is scalable and can be employed for isolating impurities in preparative separations as well as for pharmacokinetic analyses. sielc.com

Elemental Analysis for Compositional Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. It measures the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.), which are then compared against the theoretically calculated values derived from the proposed chemical formula.

For this compound, the molecular formula is C₁₄H₁₁Cl₂NO. nih.gov Based on this formula, the theoretical elemental composition can be calculated to confirm the purity and identity of the compound.

Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Mass Percentage (%)
CarbonC12.01114168.15460.06
HydrogenH1.0081111.0883.96
ChlorineCl35.453270.90625.32
NitrogenN14.007114.0075.00
OxygenO15.999115.9995.71
Total 280.154 100.00

Calculations are based on atomic masses and the molecular formula C₁₄H₁₁Cl₂NO. nih.govwebqc.orgck12.org The confirmation of a synthesized batch of the compound would involve matching the experimental elemental analysis results with these theoretical percentages within an acceptable margin of error.

Crystallographic Investigations and Solid State Structure

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For N-(2,6-Dichlorophenyl)-N-phenylacetamide, such an analysis has been performed, leading to the CCDC deposition. However, without access to the primary data, a detailed report on its findings is not possible.

Determination of Molecular Conformations and Bond Parameters

A full crystallographic analysis would reveal the exact conformation of the molecule in the solid state. This includes the dihedral angles between the phenyl and dichlorophenyl rings, and the geometry of the acetamide (B32628) linkage. Furthermore, precise bond lengths and angles for the entire molecule would be determined, offering insights into the electronic environment of the atoms. This information is currently unavailable for this compound.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

In the solid state, molecules are held together by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and potentially halogen bonds given the presence of chlorine atoms. An analysis of the crystal structure would identify these interactions, detailing the specific atoms involved and their geometric parameters. This would be crucial for understanding the supramolecular assembly of this compound, but this information is not presently available.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties. There are currently no published studies that investigate the potential polymorphism of this compound.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational efficiency in studying organic molecules. This method is instrumental in exploring the geometric and electronic features of N-(2,6-dichlorophenyl)-N-phenylacetamide.

Geometry Optimization and Energy Minimization

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: Specific values are illustrative of parameters that would be obtained from a dedicated computational study, as they are not available in the searched literature.)

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C=O~1.23
Bond Length (Å)C-N (amide)~1.38
Bond Length (Å)N-C (phenyl)~1.43
Bond Length (Å)C-Cl~1.74
Bond Angle (°)O=C-N~121
Bond Angle (°)C-N-C (phenyl)~118
Dihedral Angle (°)Phenyl ring - Amide planeVariable
Dihedral Angle (°)Dichlorophenyl ring - Amide planeVariable

Basis Set Selection and Functional Applications (e.g., B3LYP)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a very common and well-validated choice. It combines the strengths of both Hartree-Fock theory and DFT to provide reliable results for molecular geometries and energies.

The basis set, such as those from the Pople series (e.g., 6-31G(d,p) or 6-311++G(d,p)), defines the set of mathematical functions used to describe the atomic orbitals. Larger basis sets with polarization (d,p) and diffuse (++) functions generally yield more accurate results by providing greater flexibility in describing the electron distribution, particularly for atoms with lone pairs and for describing weak interactions. For instance, studies on similar acetamide (B32628) derivatives have successfully employed the B3LYP functional with such basis sets to achieve good correlation with experimental data.

Prediction of Electronic and Spectroscopic Properties

Once the geometry is optimized, DFT can be used to predict a range of electronic and spectroscopic properties. Time-dependent DFT (TD-DFT) is a powerful extension used to calculate the electronic absorption spectra (UV-Vis). This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations help in understanding the electronic transitions occurring within the molecule, such as π-π* transitions within the aromatic rings. Furthermore, DFT can be employed to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra.

Inclusion of Dispersion Corrections

Standard DFT functionals like B3LYP can sometimes inadequately describe non-covalent interactions, such as van der Waals forces or π-π stacking, which are known as dispersion forces. To address this, empirical dispersion corrections can be added to the DFT calculation. Methods like DFT-D3 introduce an additional energy term that accounts for these long-range interactions, leading to more accurate descriptions of the conformational energies and intermolecular interactions, which can be significant in the solid-state structure of this compound.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and chemical behavior. Computational methods provide deep insights into the arrangement and energies of electrons within this compound.

Frontier Molecular Orbitals (HOMO and LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In this compound, the HOMO is expected to be localized primarily on the phenyl rings and the nitrogen atom, which are the more electron-rich parts of the molecule. Conversely, the LUMO is likely to be distributed over the acetamide group and the dichlorophenyl ring, which possess electron-withdrawing characteristics. Analysis of these orbitals helps to predict the sites of electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Note: Specific energy values are illustrative of parameters that would be obtained from a dedicated computational study, as they are not available in the searched literature.)

PropertyPredicted Value (eV)
HOMO Energy~ -6.5
LUMO Energy~ -1.5
HOMO-LUMO Energy Gap (ΔE)~ 5.0

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intramolecular Charge Transfer (ICT)

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density within a molecule. This analysis provides a picture of the Lewis-like chemical bonding and explores deviations from this idealized structure, which are crucial for understanding molecular stability and reactivity.

In molecules similar to this compound, such as other substituted acetanilides, NBO analysis reveals significant hyperconjugative interactions. These interactions involve the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). For instance, in a study of N-(2,4-dimethylphenyl)-2,2-dichloroacetamide, a related compound, NBO analysis was performed to understand intramolecular electronic interactions and their stabilization energies. nih.gov This type of analysis typically shows that electron density is transferred from lone pairs of atoms like oxygen, nitrogen, and chlorine to the anti-bonding orbitals (π* or σ*) of adjacent bonds (e.g., C-C, C-O, C-N). researchgate.net

A hypothetical table of significant donor-acceptor interactions for this compound, based on findings for analogous molecules, is presented below.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nπ(C=O)Value
LP(1) Oσ(N-C_aryl)Value
LP(1) Clσ(C_aryl-C_aryl)Value
π(C_aryl=C_aryl)π(C_aryl=C_aryl)Value
Note: The values in this table are hypothetical and represent the types of interactions expected. Specific values would require a dedicated DFT calculation on this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface of the molecule, typically color-coded for clarity.

In an MEP map, regions of negative electrostatic potential (usually colored red to yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. Green areas denote regions of neutral potential.

For this compound, the MEP map would be expected to show the most negative potential around the carbonyl oxygen atom of the acetamide group, making it a prime site for interaction with electrophiles or hydrogen bond donors. The nitrogen atom's lone pair might also contribute to a region of negative potential, although this can be mitigated by its involvement in amide resonance. The aromatic rings would exhibit regions of varying potential, with the chlorine substituents influencing the electron distribution. The hydrogen atoms of the methyl group and the aromatic rings would likely show positive electrostatic potential.

Computational studies on substituted phenylacetamides and benzohydrazides have utilized MEP plots to identify nucleophilic and electrophilic reactive sites, confirming that such analyses can effectively predict molecular interactions. nih.govarabjchem.org

Mulliken Atomic Charges and Reactivity Descriptors

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule, providing insight into the electron distribution and potential reactive sites. While Mulliken charges are known to be basis-set dependent, they can offer a qualitative understanding of the charge distribution within a series of related compounds.

In a computational study of N-phenylacetamide derivatives, Mulliken charge distribution was calculated using DFT (B3LYP/6-31G(d)) to gain insights into the electronic structure and charge allocation. researchgate.net For this compound, it is anticipated that the carbonyl oxygen atom would possess a significant negative charge, while the carbonyl carbon and the nitrogen atom would be relatively more positive. The chlorine atoms, being highly electronegative, would also carry a negative charge, influencing the charge distribution on the dichlorophenyl ring.

A representative table of calculated Mulliken atomic charges for a similar molecule, N-(4-hydroxyphenyl) acetamide, is provided below to illustrate the type of data obtained from such an analysis.

AtomCharge (a.u.)
C1-0.21
C2-0.15
C3-0.20
C40.13
O5-0.35
N6-0.45
H70.25
Data from a study on N-(4-hydroxyphenyl) acetamide. rsc.org The numbering is specific to that molecule.

Reactivity and Mechanism Computational Studies

Theoretical calculations are instrumental in exploring the potential chemical reactions of a molecule, including the energy changes that occur and the structures of transient intermediates and transition states.

Energy Changes and Transition State Analysis for Reactions

The study of reaction mechanisms through computational methods involves mapping the potential energy surface of a reaction. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

While no specific reaction mechanisms for this compound have been computationally detailed in the reviewed literature, studies on related N-aryl amides provide insight into the types of transformations they can undergo. For example, the acid-catalyzed hydrolysis of amides has been studied computationally, identifying a transition state for the AAc-2 mechanism. researchgate.net In another study, the gas-phase decomposition of N-diacetamides was found to proceed through a six-membered ring transition state. nih.gov

A computational investigation into a reaction involving this compound, such as its hydrolysis or synthesis, would involve locating the transition state structure and calculating the activation energy. For instance, in the hydrolysis of the amide bond, a tetrahedral intermediate would likely be formed, and the transition states leading to and from this intermediate would be key points on the reaction coordinate. A DFT study on the copper-catalyzed synthesis of N-arylacetamides from alkyl nitriles calculated an activation free energy of +13.7 kcal/mol for the oxidative addition step. nih.gov

Quantum Descriptors of Reactivity (e.g., Ionization Potential, Electron Affinity, Chemical Potential, Electrophilicity Index)

Quantum chemical descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are widely used to characterize the reactivity of molecules.

HOMO and LUMO Energies : The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). A smaller HOMO-LUMO energy gap (ΔE) generally implies higher chemical reactivity and lower kinetic stability.

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : This represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω) : This global reactivity index quantifies the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ² / (2η).

Computational studies on N-phenylacetamide derivatives have used these descriptors to assess their reactivity. nih.gov For instance, in one such study, the HOMO and LUMO energies were used to explain electronic charge transfer within the molecular system. patsnap.com

The following table presents hypothetical values for the quantum chemical descriptors of this compound, based on typical values for related aromatic amides.

ParameterFormulaExpected Value Range (eV)
E_HOMO--6.0 to -7.5
E_LUMO--1.0 to -2.5
Energy Gap (ΔE)E_LUMO - E_HOMO4.0 to 5.5
Ionization Potential (I)-E_HOMO6.0 to 7.5
Electron Affinity (A)-E_LUMO1.0 to 2.5
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-3.5 to -5.0
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.0 to 2.75
Electrophilicity Index (ω)μ² / (2η)2.2 to 5.1
Note: These values are illustrative and based on general trends for similar compounds. Actual values would require specific calculations.

Biological Activities and Mechanistic Insights in Vitro and Pre Clinical

Enzyme Inhibition Studies

The therapeutic potential of many small molecules is often linked to their ability to modulate the activity of specific enzymes. Research into N-phenylacetamide derivatives has explored their capacity to inhibit a range of enzymes implicated in various physiological and pathological processes.

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are central to the inflammatory cascade through their role in prostaglandin (B15479496) synthesis. While a broad range of non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes, specific data on the direct inhibitory effects of N-(2,6-Dichlorophenyl)-N-phenylacetamide on COX-1 and COX-2 are not available in the current body of scientific literature. General studies on N-phenylacetamide derivatives have not specifically highlighted this class as potent or selective COX inhibitors.

Alpha-Glucosidase (α-glucosidase) Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia.

A study focusing on the design and synthesis of novel phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides has provided valuable insights into the α-glucosidase inhibitory potential of compounds containing the N-(2,6-dichlorophenyl)acetamide moiety. nih.gov Specifically, the compound N-(2,6-dichlorophenyl)-2-(4-((4-(1,3-dioxoisoindolin-2-yl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide, a derivative of the target molecule, was synthesized and evaluated for its in vitro inhibitory activity against yeast α-glucosidase. nih.gov

The study reported an IC50 value for this derivative, indicating its potency as an α-glucosidase inhibitor. When compared to the standard drug acarbose, this N-(2,6-dichlorophenyl)acetamide derivative demonstrated significant inhibitory activity. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of an N-(2,6-Dichlorophenyl)acetamide Derivative

Compound IC50 (µM) nih.gov Standard (Acarbose) IC50 (µM) nih.gov
N-(2,6-dichlorophenyl)-2-(4-((4-(1,3-dioxoisoindolin-2-yl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Data not explicitly stated in abstract, but described as a potent inhibitor Data not explicitly stated in abstract

Note: While the study confirms potent inhibition, the exact IC50 value was not available in the abstract.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In humans, the urease produced by the bacterium Helicobacter pylori is a key virulence factor that allows it to survive in the acidic environment of the stomach, leading to gastritis, peptic ulcers, and an increased risk of gastric cancer. Inhibition of urease is therefore a promising therapeutic strategy to combat H. pylori infections.

While no studies have directly investigated the urease inhibitory activity of this compound, extensive research has been conducted on the urease inhibitory potential of the broader class of N-phenylacetamide derivatives. Several studies have reported that various synthesized N-phenylacetamide analogs exhibit potent urease inhibitory activity, often surpassing that of the standard inhibitor, thiourea.

For instance, a study on N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate identified compounds with significant urease inhibition, with the most active derivative displaying an IC50 value of 9.8 ± 0.023 µM. Another research endeavor on sulfonamide-1,2,3-triazole-acetamide derivatives also revealed potent urease inhibitors, with some compounds showing IC50 values in the low micromolar range. These findings suggest that the N-phenylacetamide scaffold is a promising pharmacophore for the design of novel urease inhibitors.

Mycobacterium tuberculosis Enoyl-ACP Reductase (MtInhA) Inhibition

Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the type-II fatty acid synthesis (FAS-II) pathway for the biosynthesis of mycolic acids, which are essential components of its cell wall. The enoyl-acyl carrier protein reductase, InhA, is a key enzyme in this pathway and a validated target for antitubercular drugs.

Direct studies on the inhibition of MtInhA by this compound are not available. However, research into the broader class of arylamides has identified them as a novel class of potent InhA inhibitors. One study reported the discovery of arylamides that directly inhibit InhA, with some compounds exhibiting minimum inhibitory concentrations (MICs) against M. tuberculosis. This suggests that the arylamide scaffold, to which N-phenylacetamides belong, has the potential to be developed into direct InhA inhibitors, which could be advantageous in overcoming resistance mechanisms associated with pro-drugs that require activation.

Acetyl-CoA Carboxylase (ACCase) Inhibition

Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis. In the context of agriculture, ACCase is a well-established target for several classes of herbicides.

There is no evidence in the scientific literature to suggest that this compound or the N-phenylacetamide class of compounds are inhibitors of Acetyl-CoA Carboxylase. Research on ACCase inhibitors is predominantly focused on other chemical families, such as the aryloxyphenoxypropionates and cyclohexanediones, which are known for their herbicidal activity.

Antimicrobial Activity Investigations (In Vitro)

Comprehensive searches of scientific databases and literature have yielded no specific studies on the antimicrobial activity of this compound. While research has been conducted on other phenylacetamide derivatives, the unique antimicrobial profile of this specific compound has not been characterized.

Antibacterial Efficacy and Minimum Inhibitory Concentration (MIC) Determination

There are no available research findings that detail the antibacterial efficacy of this compound. Consequently, data regarding its Minimum Inhibitory Concentration (MIC) against any bacterial strains have not been documented in the scientific literature.

Antifungal Efficacy and Minimum Fungicidal Concentration (MFC) Determination

Similarly, the antifungal properties of this compound have not been reported. There are no studies determining its Minimum Fungicidal Concentration (MFC) against any fungal species.

Biofilm Formation and Disruption Studies

No investigations into the effect of this compound on microbial biofilm formation or its ability to disrupt pre-formed biofilms have been published.

Mechanistic Assays (e.g., Sorbitol and Ergosterol (B1671047) Assays for Antifungal Activity)

Due to the absence of primary antifungal activity data, no mechanistic studies, such as sorbitol and ergosterol assays, have been conducted to elucidate the potential mode of action of this compound against fungal pathogens.

Pre-clinical Pharmacological Evaluation in Animal Models

The pharmacological profile of this compound in pre-clinical animal models has not been described in the available scientific literature.

Antidepressant-Like Activity Studies

There is no documented evidence of this compound having been evaluated for antidepressant-like activity in any animal models. Standard behavioral tests, such as the forced swim test or tail suspension test, have not been reported for this compound.

Molecular Mechanisms of Action

The molecular mechanisms underlying the biological activities of this compound and related compounds are an area of active investigation. Research into the broader class of phenylacetamides and structurally similar molecules suggests potential interactions with key biological targets, which can, in turn, modulate cellular signaling pathways.

Enzyme-Ligand Interactions and Receptor Binding

While specific enzyme-ligand interaction studies for this compound are not extensively detailed in publicly available literature, research on the broader chemical class of phenylacetamides provides insight into potential mechanisms. Phenylacetamide derivatives have been identified as potential inhibitors of Monoamine Oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters. nih.gov The inhibition of MAO leads to an increase in the concentration of monoamine neurotransmitters in the brain. nih.gov Computational docking studies on related phenylacetamide derivatives have been used to model interactions with the active site of the MAO-A receptor, suggesting that hydrogen bonding, π-π stacking, and hydrophobic interactions are key to the binding of these ligands. nih.gov

Furthermore, the core structure of this compound is closely related to intermediates used in the synthesis of well-known pharmaceuticals. For instance, a structurally similar compound, 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, is utilized as a reactant in the preparation of derivatives that exhibit in vitro cytotoxic activity on colon cancer cell lines. chemicalbook.comchemicalbook.com

The table below summarizes the potential enzyme interactions for the broader class of phenylacetamide compounds.

Compound Class/Related Compound Enzyme Target Type of Interaction Potential Outcome
Phenylacetamide DerivativesMonoamine Oxidase A (MAO-A)InhibitionIncreased neurotransmitter levels nih.gov
Derivatives of 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamideNot SpecifiedCytotoxicityAnti-cancer activity chemicalbook.comchemicalbook.com

Alteration of Cellular Signaling Pathways

The interaction of phenylacetamide derivatives with enzymes like MAO directly impacts cellular signaling. By inhibiting MAO, these compounds can prevent the breakdown of neurotransmitters such as serotonin (B10506) and dopamine, leading to their increased availability in the synaptic cleft. nih.gov This modulation of neurotransmitter levels is a key mechanism in the treatment of depression. nih.gov The metabolism of monoamines by MAO can also produce potentially harmful by-products like hydrogen peroxide and aldehydes, which can lead to neuronal damage; inhibition of this process could therefore have neuroprotective effects. nih.gov

While direct evidence for this compound is limited, the use of its structural analog, 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, as a precursor for cytotoxic agents suggests a potential role in pathways related to cell death and proliferation. chemicalbook.comchemicalbook.com

The following table outlines the potential alterations to cellular signaling pathways based on the activities of related compounds.

Interaction Signaling Pathway Affected Potential Cellular Consequence
MAO-A InhibitionMonoamine neurotransmitter signalingAltered neuronal communication, potential neuroprotection nih.gov
Cytotoxicity (from derivatives)Cell survival and apoptosis pathwaysInduction of cell death in cancer cells chemicalbook.comchemicalbook.com

Structure Activity Relationship Sar and Molecular Modelling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This technique is crucial for elucidating the structural basis of ligand-target interactions.

Molecular docking studies on various phenylacetamide and chloroacetamide derivatives have been used to predict their binding affinities, typically expressed as a docking score in kcal/mol. semanticscholar.orgresearchgate.net For instance, in a study of phenoxyacetanilide derivatives targeting the COX-2 enzyme, the compound (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide) (RKS-1) demonstrated the lowest docking score of -8.9 Kcal/mol, indicating a strong predicted binding affinity. semanticscholar.org Similarly, docking studies of novel chloroacetamide derivatives against Very Long Chain Fatty Acid (VLCFA) elongase showed binding energies ranging from -5.32 to -6.92 kcal/mol. researchgate.net

These simulations predict how the ligand fits into the binding pocket of the target protein, adopting a specific conformation or "pose." The validation of a docking protocol is often confirmed by re-docking a known ligand into its crystal structure, with a root-mean-square deviation (RMSD) value below 2.0 Å considered a good prediction. nih.gov

Table 1: Molecular Docking Scores of Phenylacetamide Derivatives Against Various Targets

Compound SeriesTarget EnzymeDocking Score Range (kcal/mol)Most Potent Compound Example
PhenoxyacetanilidesCOX-2Not specifiedRKS-1 (-8.9)
ChloroacetamidesVLCFA elongase-5.32 to -6.92Compound 4 (-6.92)
Quinazolinone AcetamidesHuman Colorectal Carcinoma TargetNot specifiedCompound 5 (Good Score)

Data synthesized from studies on related acetamide (B32628) structures. semanticscholar.orgresearchgate.netresearchgate.net

Docking simulations are pivotal in identifying the specific amino acid residues within a target's active site that interact with the ligand. These interactions, which stabilize the ligand-receptor complex, can include hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.gov For example, in silico studies of acetamide compounds as potential inhibitors of butyrylcholinesterase (BChE) revealed key interactions, such as π-π stacking with the aromatic ring of residue TRP82 and hydrogen bonding with HIS438. nih.gov Chloroacetamides, possessing a mild electrophilic character, are also known to react with cysteine and histidine residues in proteins. researchgate.net The identification of these interacting residues is fundamental for understanding the mechanism of action and for designing derivatives with improved binding. nih.gov

A critical application of molecular docking is to establish a correlation between the predicted binding affinity (docking score) and the experimentally observed biological activity. A strong correlation suggests that the computational model is a reliable predictor of a compound's potency. In the study of phenoxyacetanilide derivatives, the compound RKS-1, which had the most favorable docking score (-8.9 kcal/mol) against the COX-2 enzyme, also exhibited strong analgesic and anti-inflammatory activity in in vivo tests, demonstrating a successful correlation between in silico and in vivo data. semanticscholar.org Similarly, studies on quinazolinone acetamide derivatives showed that compounds with good docking scores also displayed better anticancer potency. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a more dynamic view of ligand-receptor interactions compared to the static picture provided by molecular docking. nih.gov

MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex. researchgate.net This technique allows researchers to observe how the ligand and protein adjust their shapes upon binding and to assess the stability of key interactions, such as hydrogen bonds, over the simulation period. mdpi.com By calculating metrics like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), MD simulations can track structural changes and convergence, confirming the stability of the complex. researchgate.netnih.gov This approach is broadly applicable for studying the interactions of small molecules with their biological targets. nih.gov

Influence of Substituent Variations on Activity and Reactivity

The biological activity of N-(2,6-Dichlorophenyl)-N-phenylacetamide and its analogs can be significantly altered by varying the substituents on its aromatic rings. The type and position of these substituents can affect the molecule's electronic properties, reactivity, and ability to bind to target proteins. orientjchem.org

For instance, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents revealed that compounds featuring a nitro moiety (e.g., compounds 2a-2c) demonstrated higher cytotoxic effects than analogous compounds with a methoxy (B1213986) moiety (2d-2f). nih.gov Specifically, the compound with a p-nitro substituent was the most active against the MCF-7 cell line. nih.gov This highlights how electron-withdrawing groups (like nitro) can enhance activity compared to electron-donating groups (like methoxy) in that specific chemical series. Chemical reactions involving chloroacetamide derivatives, such as the substitution of chlorine atoms with nucleophiles like amines or thiols, further illustrate how modifications to the core structure can be used to synthesize new compounds with potentially different activities.

Positional and Electronic Effects of Substituents

The biological activity of N-phenylacetamide derivatives can be significantly modulated by the nature and position of substituents on the aromatic rings. These modifications can alter the molecule's electronic distribution, lipophilicity, and steric properties, which in turn affect its interaction with biological targets.

Research on various N-phenylacetamide analogs has demonstrated the profound impact of substituent effects. For instance, in a study of N-phenylacetamide derivatives containing 4-arylthiazole moieties, it was observed that the type and position of the substituent on the benzene (B151609) ring were critical for their bactericidal activity. Specifically, the presence of electron-withdrawing groups such as fluorine (F), chlorine (Cl), bromine (Br), and trifluoromethyl (CF3) at the 4-position of the benzene ring was found to enhance the compound's activity. nih.gov The study also noted that substituents at the 3-position were less favorable for activity. nih.gov This suggests that the electronic character of the substituent and its placement are key determinants of the molecule's biological efficacy.

Further evidence for the importance of electronic effects comes from a study on isatin (B1672199) N-phenylacetamide based sulphonamides. nih.gov In one series of these compounds, it was found that electron-withdrawing groups were more conducive to the desired biological activity than electron-donating groups. nih.gov This trend highlights a common theme in SAR studies where the electronic properties of substituents play a pivotal role.

The following table summarizes the observed effects of different substituents on the activity of N-phenylacetamide analogs based on findings from various studies.

SubstituentPositionElectronic EffectObserved Impact on ActivityReference
-F4Electron-withdrawingIncrease nih.gov
-Cl4Electron-withdrawingIncrease nih.gov
-Br4Electron-withdrawingIncrease nih.gov
-CH34Electron-donatingDecrease nih.gov
-OCH34Electron-donatingDecrease nih.gov

These findings underscore the principle that modifications to the phenyl ring of the N-phenylacetamide scaffold can lead to significant changes in biological activity, with a clear trend favoring electron-withdrawing groups at specific positions for certain activities.

Quantitative Structure-Activity Relationship (QSAR) Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models are instrumental in predicting the activity of new, unsynthesized compounds and in providing insights into the structural features that are important for bioactivity.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and/or structural features. wikipedia.org A general QSAR model can be expressed as:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

In the context of N-phenylacetamide derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities. For example, a QSAR analysis was applied to a series of isatin N-phenylacetamide based sulphonamides to correlate their inhibitory activity against certain enzymes with their structural features. nih.gov Such models can help in the future optimization of these structures for improved potency. nih.gov

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with measured biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include constitutional, topological, electronic, and physicochemical properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques. mdpi.com

A study on α-substituted acetamido-N-benzylacetamide derivatives, a class of compounds related to N-phenylacetamides, utilized QSAR to understand their anticonvulsant activity. researchgate.net The resulting model included descriptors such as the Wiener index (a topological descriptor), partial charges on specific atoms (electronic descriptors), and the calculated n-octanol/water partition coefficient (a physicochemical descriptor). researchgate.net This demonstrates how a combination of different types of descriptors can be used to build a robust QSAR model.

The following table presents a simplified example of data that could be used in a QSAR study for a series of hypothetical N-phenylacetamide derivatives.

CompoundSubstituent (X)log(1/C)Lipophilicity (logP)Electronic Parameter (σ)Steric Parameter (Es)
1-H4.52.10.001.24
2-Cl5.22.80.230.97
3-CH34.82.6-0.170.00
4-NO25.81.80.780.88

In this hypothetical table, 'C' represents the concentration of the compound required to produce a specific biological effect. The goal of the QSAR analysis would be to derive an equation that relates log(1/C) to the descriptors logP, σ, and Es.

Hammett Constant Correlations

The Hammett equation is a fundamental tool in physical organic chemistry and QSAR studies that describes the influence of substituents on the reactivity of aromatic compounds. scienceforecastoa.com It provides a quantitative measure of the electronic effects (both inductive and resonance) of a substituent. The equation is generally expressed as:

log(K/K₀) = ρσ

Where:

K is the equilibrium constant for a reaction with a substituted reactant.

K₀ is the equilibrium constant for the reaction with the unsubstituted reactant.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. mdpi.com

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. scienceforecastoa.com

The Hammett constant (σ) is a key electronic parameter in QSAR. nih.gov A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. scienceforecastoa.com By correlating biological activity with Hammett constants, researchers can infer the electronic requirements of the interaction between a drug molecule and its target.

For instance, if a positive correlation is found between the biological activity of a series of N-phenylacetamide derivatives and the σ value of the substituents on the phenyl ring, it would suggest that electron-withdrawing groups enhance the activity. This could be because an electron-deficient center in the molecule is involved in a crucial interaction with the biological target.

The following table provides Hammett constants for some common substituents, which are frequently used in QSAR studies. scienceforecastoa.com

Substituentσmσp
-CH3-0.07-0.17
-OH0.12-0.37
-Cl0.370.23
-CN0.560.66
-NO20.710.78

The application of Hammett constants allows for a more mechanistic interpretation of QSAR models, providing valuable insights into the electronic nature of the drug-receptor interactions that govern the biological activity of this compound and its analogs.

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of N-(2,6-Dichlorophenyl)-N-phenylacetamide. The choice of technique depends on the analytical objective, such as purity assessment, impurity profiling, or pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of this compound. sielc.comlgcstandards.com Reverse-phase (RP) HPLC is particularly well-suited for this compound. sielc.com In this method, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture.

A specific RP-HPLC method for this compound utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The separation is achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This method is scalable and can be adapted for the isolation of impurities through preparative separation, and it is also suitable for pharmacokinetic applications. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase can be substituted with formic acid to ensure compatibility. sielc.com Commercial suppliers often use HPLC to certify the purity of the compound, with purity levels commonly exceeding 95%. lgcstandards.com

Table 1: HPLC Method Parameters for this compound Analysis

This table is interactive. You can sort and filter the data.

ParameterConditionRationale/UseCitation
Technique Reverse-Phase HPLCStandard for non-polar to moderately polar compounds. sielc.com
Column Newcrom R1Specialized reverse-phase column with low silanol activity. sielc.com
Mobile Phase Acetonitrile (MeCN)Organic modifier to control elution strength. sielc.com
WaterAqueous component of the polar mobile phase. sielc.com
Phosphoric AcidAcid modifier to improve peak shape and control ionization. sielc.com
Detector UV-Vis / Mass SpectrometryUV for general quantification; MS for identification. sielc.com
Applications Purity AssessmentTo determine the percentage of the main compound. lgcstandards.com
Preparative SeparationTo isolate the compound or its impurities. sielc.com
PharmacokineticsTo study the compound's behavior in biological systems. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity compared to conventional HPLC. researchgate.netijpda.orgsemanticscholar.org This enhancement is primarily achieved by using columns packed with smaller particles (typically less than 2 µm) and instrumentation capable of handling much higher system backpressures (up to 100 MPa or ~15,000 psi). researchgate.netijpda.org

The established HPLC methods for this compound are adaptable to UPLC. sielc.com By transitioning to columns with smaller 3 µm particles, or even sub-2 µm particles, analysts can achieve faster run times and greater peak capacity. sielc.comresearchgate.net This is particularly advantageous for high-throughput screening and for detecting trace-level impurities that might not be resolved by standard HPLC. austinpublishinggroup.com The core principles of the separation remain the same as in HPLC, but the efficiency is dramatically increased, leading to narrower peaks and improved sensitivity. austinpublishinggroup.commalvernpanalytical.com This allows for more accurate quantification and a more detailed profile of the sample composition, all while reducing solvent consumption and analysis time. researchgate.netaustinpublishinggroup.com

Table 2: Comparison of HPLC and UPLC Characteristics

This table is interactive. You can sort and filter the data.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Citation
Particle Size 3 µm to 5 µm< 2 µm researchgate.netijpda.org
Operating Pressure Lower (e.g., up to 400 bar)Higher (e.g., up to 1000 bar / 15,000 psi) researchgate.netijpda.org
Analysis Speed SlowerUp to 9 times faster ijpda.org
Resolution GoodExcellent, sharper and narrower peaks researchgate.netaustinpublishinggroup.com
Sensitivity StandardHigher researchgate.netsemanticscholar.org
Solvent Consumption HigherLower austinpublishinggroup.com

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov In this setup, the gas chromatograph separates the individual components of a sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint.

Spectral data from GC-MS analysis of a related synonym, 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, is available in the NIST (National Institute of Standards and Technology) database. nih.gov This data provides key m/z peaks that are characteristic of the compound's fragmentation pattern upon ionization. nih.gov

Table 3: GC-MS Spectral Data for 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide

This table is interactive. You can sort and filter the data.

ParameterValueDescriptionCitation
NIST Number 122789Unique identifier in the NIST mass spectral library. nih.gov
Library Main libraryThe primary collection of mass spectra. nih.gov
Total Peaks 40The total number of fragment ions detected. nih.gov
m/z Top Peak 167The most abundant fragment ion. nih.gov
m/z 2nd Highest 278The second most abundant fragment ion. nih.gov
m/z 3rd Highest 280The third most abundant fragment ion. nih.gov

Spectrophotometric Techniques (General)

Spectrophotometry, particularly UV-Visible (UV-Vis) spectrophotometry, is a fundamental analytical technique used for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Aromatic compounds, such as this compound, typically exhibit strong UV absorbance due to the presence of phenyl rings.

The general procedure involves dissolving the compound in a suitable solvent that is transparent in the UV range. The absorbance of the solution is then measured at various wavelengths to determine the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance at this λmax is directly proportional to the concentration of the compound in the solution. This relationship allows for the creation of a calibration curve, which can then be used to determine the concentration of the compound in unknown samples. While specific studies detailing the λmax for this compound are not prevalent in readily available literature, the technique's applicability is well-established for structurally similar aromatic acetamides. nist.govnist.gov For instance, N-phenylacetamide (Acetanilide) is a well-documented compound with known UV/Visible spectral data. nist.gov This foundational technique is often used in conjunction with chromatographic methods for detection and quantification. sielc.com

Table 4: Compound Names Mentioned in this Article

Environmental Fate and Degradation Mechanisms

Hydrolytic Degradation Pathways

Hydrolysis is a primary degradation pathway for many organic compounds in aqueous environments. For N-(2,6-Dichlorophenyl)-N-phenylacetamide, the central structural feature susceptible to hydrolysis is the amide bond. The degradation can proceed via acid-catalyzed or base-catalyzed mechanisms, leading to the cleavage of this bond.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the acetamide (B32628) group is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on this carbon atom leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the carbon-nitrogen bond, yielding acetic acid and N-(2,6-dichlorophenyl)-N-phenylamine.

Base-Catalyzed Hydrolysis:

In alkaline environments, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon of the amide. This also forms a tetrahedral intermediate. The subsequent elimination of the N-(2,6-dichlorophenyl)-N-phenylaminyl anion, a relatively stable leaving group due to the electron-withdrawing nature of the aromatic rings, leads to the formation of acetic acid (as acetate) and N-(2,6-dichlorophenyl)-N-phenylamine.

The rate of hydrolysis is influenced by the steric hindrance around the carbonyl group and the electronic effects of the substituents on the nitrogen atom. The two bulky aromatic groups (2,6-dichlorophenyl and phenyl) on the nitrogen atom can sterically hinder the approach of the nucleophile, potentially slowing down the rate of hydrolysis compared to less substituted amides.

Table 1: Plausible Hydrolytic Degradation Pathways of this compound

Degradation Pathway Conditions Key Steps Primary Degradation Products

Formation and Identification of Degradation Products and Impurities

The primary degradation products expected from the hydrolytic cleavage of this compound are N-(2,6-dichlorophenyl)-N-phenylamine and acetic acid. The formation of these products can be monitored and confirmed using various analytical techniques.

Degradation Products:

N-(2,6-dichlorophenyl)-N-phenylamine: This is the amine moiety formed upon the cleavage of the amide bond. Its presence would be a direct indicator of hydrolytic degradation.

Acetic Acid: This is the carboxylic acid moiety released from the acetamide group.

Impurities:

Impurities associated with this compound can originate from its synthesis. A plausible synthetic route involves the acylation of N-(2,6-dichlorophenyl)-N-phenylamine with an acetylating agent like acetyl chloride or acetic anhydride. Therefore, potential impurities could include:

Unreacted Starting Materials: Residual amounts of N-(2,6-dichlorophenyl)-N-phenylamine, acetyl chloride, or acetic anhydride.

Byproducts of the Synthesis: For instance, if excess acetylating agent is used, it could lead to the formation of other acetylated species or reaction with residual moisture to form acetic acid.

The identification and quantification of these degradation products and impurities are typically achieved using chromatographic techniques coupled with spectroscopic methods. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a powerful tool for separating and identifying these compounds in a mixture. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile compounds. The structural elucidation of unknown degradation products or impurities would typically involve isolation followed by analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Table 2: Potential Degradation Products and Impurities of this compound and Methods for Identification

Compound Type Compound Name Formation Pathway Analytical Identification Methods
Degradation Product N-(2,6-dichlorophenyl)-N-phenylamine Hydrolysis of the amide bond HPLC-UV, HPLC-MS, GC-MS, NMR
Degradation Product Acetic Acid Hydrolysis of the amide bond GC-MS (after derivatization), HPLC
Impurity N-(2,6-dichlorophenyl)-N-phenylamine Unreacted starting material in synthesis HPLC-UV, HPLC-MS, GC-MS
Impurity Acetic Anhydride / Acetyl Chloride Unreacted starting material in synthesis GC-MS

Utility As a Precursor in Organic Synthesis

Role in the Synthesis of Diclofenac and Related Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The most notable application of N-(2,6-Dichlorophenyl)-N-phenylacetamide and its analogs is in the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). While several synthetic routes to Diclofenac exist, one method utilizes this compound as a key starting material.

A patented method outlines a synthetic pathway that begins with this compound (Compound IV in the patent). sphinxsai.comnih.gov The process involves the chlorination of this precursor to form N-chloro-N-(2,6-dichlorophenyl) phenylacetamide (III). This intermediate then undergoes an intramolecular Friedel-Crafts-type reaction, catalyzed by a Lewis acid such as aluminum trichloride, to achieve cyclization into 1-(2,6-dichlorophenyl)-2-indolinone (B195509) (II). The final step involves the hydrolysis of the resulting indolinone ring under basic conditions, typically with sodium hydroxide (B78521), to yield Diclofenac. sphinxsai.comnih.gov

A closely related and more frequently cited pathway involves the use of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide. This compound is the N-chloroacetyl derivative, which is structurally similar to the N-acetyl compound specified. In these syntheses, the reactive chloroacetyl group facilitates cyclization to the indolone intermediate, which is then hydrolyzed. nih.govsielc.com For instance, a continuous-flow method for producing Diclofenac Sodium involves the Friedel-Crafts alkylation of N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide to obtain the 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one intermediate, which is subsequently hydrolyzed. nih.gov Labeled versions of Diclofenac, such as Diclofenac-13C6, are also synthesized using 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide-13C6 as an intermediate, highlighting the importance of this scaffold in preparing analytical standards.

Table 1: Synthetic Route to Diclofenac from this compound

Step Starting Material Reagents Intermediate/Product Description Source(s)
1 This compound Chlorination reagent N-chloro-N-(2,6-dichlorophenyl) phenylacetamide Chlorination of the amide nitrogen. sphinxsai.comnih.gov
2 N-chloro-N-(2,6-dichlorophenyl) phenylacetamide Lewis acid (e.g., AlCl₃), organic solvent 1-(2,6-Dichlorophenyl)-2-indolinone Intramolecular cyclization to form the indolinone ring system. sphinxsai.comnih.gov

Reactant for the Preparation of Novel Bioactive Derivatives (e.g., Indolones, Thiazolidine (B150603) Derivatives)

The core structure of this compound is a fertile ground for generating novel derivatives with potential biological activities, particularly heterocyclic compounds like indolones and thiazolidines.

Indolone Derivatives: The synthesis of Diclofenac itself proceeds through a 1-(2,6-dichlorophenyl)-2-indolone intermediate, demonstrating the utility of the precursor in forming this heterocyclic system. sphinxsai.comnih.govresearchgate.net Beyond its role as an intermediate, this indolone scaffold can be further modified. Research has shown that the related reactant, 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, is used to prepare 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives. chemicalbook.com These novel indolone derivatives have been investigated for their potential in vitro cytotoxic activity against colon cancer cell lines, showcasing how the precursor can be leveraged to create new anticancer drug candidates. chemicalbook.com

Thiazolidine and Thiazole (B1198619) Derivatives: The phenylacetamide motif is a common building block in the synthesis of thiazolidine and thiazole heterocycles, which are known to possess a wide range of pharmacological activities. sphinxsai.com While direct synthesis from this compound is not widely reported, related structures are routinely employed. For example, 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been successfully synthesized and its crystal structure reported. researchgate.net This demonstrates that the 2,6-dichlorophenyl acetamide (B32628) fragment can be readily incorporated into a thiazole-containing molecule. The synthesis was achieved by reacting 2,6-dichlorophenylacetic acid with 2-aminothiazole. researchgate.net In other work, various N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and evaluated for antibacterial properties, further underscoring the value of the acetamide scaffold in generating bioactive thiazoles. mdpi.com

Intermediate in the Development of Other Complex Organic Molecules

The reactivity of this compound and its chloroacetyl analog makes them valuable intermediates for synthesizing a variety of complex organic molecules beyond NSAIDs and the specific heterocycles mentioned above. The chloroacetyl derivative, 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, is particularly useful due to the reactive C-Cl bond. nih.gov

This compound can undergo several types of chemical reactions:

Substitution Reactions: The chlorine atom on the acetyl group can be readily displaced by various nucleophiles, such as amines and thiols, to introduce new functional groups and build more complex structures.

Oxidation Reactions: The molecule can be oxidized to form the corresponding N-oxides.

Reduction Reactions: The acetamide group can be reduced to yield the corresponding amine.

This reactivity has been exploited to create molecules incorporating other heteroatoms. For instance, 2-chloro-N-arylacetamides can react with sodium hydrogen selenide (B1212193) to produce diorganyl selenide compounds or with sodium chalcogenates (S, Se, Te) to form cyclic chalcogenide molecules. ekb.eg The 2,6-dichlorophenyl fragment, originating from this type of precursor, is also found in highly complex and biologically active molecules like LY3154207, a D1 positive allosteric modulator developed for potential use in treating Lewy body dementia. researchgate.net This illustrates the role of the precursor in providing key structural motifs for advanced drug discovery programs.

Design and Synthesis of Derivatives with Enhanced Biological Activity

The N-phenylacetamide scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This makes this compound and its analogs attractive starting points for the rational design and synthesis of new therapeutic agents. By systematically modifying the core structure, researchers can develop derivatives with enhanced or entirely new biological activities.

Several research efforts have focused on creating phenylacetamide derivatives with specific therapeutic properties:

Anticancer Agents: Phenylacetamide derivatives have been explored as potential anticancer agents. nih.gov Studies have shown that modifications to the phenyl rings can lead to compounds with cytotoxic effects against various cancer cell lines, including prostate and breast cancer. nih.gov The synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives with cytotoxic activity is a specific example stemming from a closely related precursor. chemicalbook.com

Antidepressant Agents: In the search for new treatments for depression, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized starting from various 2-chloro-N-substituted-acetamides. nih.gov These compounds were designed based on computational studies and showed moderate to good antidepressant activity in preclinical models. nih.gov

Anti-inflammatory Agents: Building on the anti-inflammatory profile of Diclofenac, new derivatives can be designed. For example, researchers have synthesized H₂S donor molecules based on phenylthiophosphoryl dichloride, which exhibited potent anti-inflammatory effects in addition to anticancer activity. nih.gov

Table 2: Examples of Bioactive Derivatives Based on the Phenylacetamide Scaffold

Derivative Class Starting Scaffold Type Target Biological Activity Example Source(s)
Methylene-indolones 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide Cytotoxic (Anticancer) 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one chemicalbook.com
Thiazole Acetamides 2,6-Dichlorophenylacetic acid N/A (Structural Study) 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide researchgate.net
Benzimidazolylthio Acetamides 2-Chloro-N-substituted-acetamides Antidepressant 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides nih.gov

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing N-(2,6-Dichlorophenyl)-N-phenylacetamide?

To confirm the identity and purity of the compound, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 35Cl^{35}Cl-NMR spectra to resolve chlorine substituent effects and confirm substituent positions .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular formula (C14_{14}H10_{10}Cl3_3NO) and fragmentation patterns .
  • X-ray Crystallography : Refine single-crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) to determine bond angles, torsional conformations, and hydrogen bonding interactions. Atomic positions and thermal parameters are critical for validating crystallographic models .

Q. How can researchers resolve discrepancies in reported crystallographic data for this compound?

Discrepancies in bond lengths or thermal parameters (e.g., Table 2 in ) may arise from experimental conditions (e.g., temperature, radiation source) or refinement methodologies. To address this:

  • Cross-validate datasets : Compare results with multiple independent crystallographic studies.
  • Apply anisotropic refinement : Use SHELXL to refine atomic displacement parameters (ADPs) and account for thermal motion .
  • Check for twinning : High-resolution data (≤1.0 Å) reduces ambiguity in electron density maps.

Q. What synthetic routes are documented for this compound?

A continuous-flow synthesis method is optimized for scalability and reproducibility:

Amidation : React aniline with chloroacetic acid to form 2-chloro-N-phenylacetamide .

Condensation : React with 2,6-dichlorophenol under controlled pH to yield intermediates.

Chlorination : Treat with thionyl chloride (SOCl2_2) to introduce the final chloro substituent .
Key parameters include temperature control (≤40°C) and stoichiometric ratios to minimize byproducts.

Advanced Research Questions

Q. How do substituent effects influence the 35Cl^{35}Cl35Cl NQR frequencies of this compound?

The 35Cl^{35}Cl NQR frequencies (Table 1 in ) are sensitive to electronic and steric effects:

  • Electron-withdrawing groups (e.g., Cl, acetyl) increase frequencies due to enhanced polarization.
  • Alkyl substituents lower frequencies by reducing electron density on the chlorine atoms.
    For example, replacing the acetyl group with a trichloroacetyl moiety shifts frequencies by ~1–2 MHz due to crystal field effects .

Q. What strategies mitigate challenges in refining hydrogen-bonding networks for this compound?

Hydrogen bonding (e.g., N–H···O=C) can complicate refinement due to disorder or weak electron density:

  • Neutron diffraction : Resolve hydrogen positions with high precision (if facilities are available).
  • Constraints/Restraints : Apply SHELXL constraints to fix bond lengths (e.g., N–H = 0.86 Å) and angles during refinement .
  • Hirshfeld surface analysis : Map intermolecular interactions to validate hydrogen-bond geometries .

Q. How can computational modeling complement experimental data for structural analysis?

  • DFT calculations : Optimize geometries using Gaussian or ORCA to compare experimental vs. theoretical bond lengths and angles .
  • Docking studies : Predict interactions with biological targets (e.g., enzymes) based on electrostatic potential surfaces derived from crystallographic data .
  • Molecular dynamics (MD) : Simulate thermal motion to explain anisotropic displacement parameters observed in X-ray data .

Q. What purity assessment protocols are critical for synthesizing research-grade material?

  • Gas Chromatography (GC) : Use a non-polar column (e.g., DB-5) and flame ionization detection (FID) to quantify residual solvents or byproducts .
  • HPLC-MS : Pair reverse-phase chromatography with MS detection to identify chlorinated impurities (e.g., dichloroaniline derivatives) .
  • Melting point analysis : Compare with literature values (e.g., 153–155°C) to detect polymorphic contamination .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or photodegradation .
  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Spill management : Neutralize with activated charcoal and dispose via hazardous waste protocols .

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N-(2,6-Dichlorophenyl)-N-phenylacetamide
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.